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Abstract
1-Methyl-1-tosylmethylisocyanide is a versatile and highly valuable reagent in modern

organic synthesis. As a derivative of p-toluenesulfonylmethyl isocyanide (TosMIC), it serves as

a key building block for the construction of a wide array of complex molecular architectures,

particularly five-membered heterocyclic compounds.[1][2] Its unique trifunctional nature,

stemming from the isocyanide group, the acidic α-proton, and the tosyl leaving group, allows

for a rich and diverse reactivity profile. This technical guide provides a comprehensive overview

of the physical and chemical properties of 1-Methyl-1-tosylmethylisocyanide, detailed

experimental protocols for its synthesis and application, and its spectral characterization,

tailored for researchers, scientists, and professionals in drug development and fine chemical

synthesis.

Compound Identification and Physical Properties
1-Methyl-1-tosylmethylisocyanide is a stable, solid compound at room temperature.[3] Unlike

many lower molecular weight isocyanides, it is odorless, which is a significant practical

advantage.[4] Key identifying information and physical properties are summarized below.
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Table 1: Compound Identifiers
Identifier Value

IUPAC Name 1-(1-isocyanoethylsulfonyl)-4-methylbenzene

CAS Number 58379-80-9[3][5][6]

Molecular Formula C₁₀H₁₁NO₂S[3][5][6]

Molecular Weight 209.27 g/mol [3][6]

PubChem CID 11052885[3][5]

Canonical SMILES CC(C)(S(=O)(=O)C1=CC=C(C)C=C1)[N+]#[C-]

Table 2: Physical and Chemical Properties
Property Value

Appearance Yellow to light brown solid[3]

Purity ≥ 97% (HPLC)[3]

Melting Point
Data not widely reported; parent TosMIC melts

at 109-113 °C (decomposes)[7][8][9]

Water Solubility Insoluble[7][8]

Storage Conditions Store at 0-8 °C[3]

Chemical Structure and Reactivity
The reactivity of 1-Methyl-1-tosylmethylisocyanide is governed by the interplay of its three

key functional components: the isocyanide group, the tosyl group, and the acidic α-carbon. The

tosyl group is a strong electron-withdrawing group, which significantly increases the acidity of

the adjacent C-H proton, facilitating its deprotonation by a base. This makes the compound a

potent nucleophile for various transformations.
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Caption: Chemical structure and key reactive sites of 1-Methyl-1-tosylmethylisocyanide.

This compound is a cornerstone reagent for the synthesis of substituted five-membered

heterocycles, including imidazoles, oxazoles, and pyrroles.[4][8][10][11] Its primary application

is in multicomponent reactions, such as the Van Leusen three-component reaction (vL-3CR),

which provides an efficient route to 1,4,5-trisubstituted imidazoles.[11]

Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Methyl-1-
tosylmethylisocyanide. While a specific, published spectrum for this exact derivative is not

readily available, the expected signals can be inferred from the parent compound, TosMIC, and

general principles of spectroscopy.

Table 3: Predicted Spectroscopic Data
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Spectroscopy Expected Signals

¹H NMR

- Aromatic protons (tosyl group): Two doublets in

the range of δ 7.0-8.0 ppm. - Tosyl methyl

protons: A singlet around δ 2.4 ppm. - α-Methyl

protons: A singlet (or quartet if coupled) shifted

downfield due to adjacent electron-withdrawing

groups.

¹³C NMR

- Isocyanide carbon: Signal in the range of δ

160-170 ppm. - Aromatic carbons: Multiple

signals between δ 120-150 ppm. - α-Carbon:

Signal significantly shifted due to the attached

sulfonyl and isocyanide groups. - Methyl

carbons: Signals in the aliphatic region (δ 15-30

ppm).

IR (Infrared)

- Isocyanide (N≡C) stretch: A strong, sharp

absorption band around 2150 cm⁻¹. - Sulfonyl

(S=O) stretches: Two strong absorption bands

around 1300-1350 cm⁻¹ (asymmetric) and

1120-1160 cm⁻¹ (symmetric). - Aromatic C-H

and C=C stretches.

Mass Spec (MS)

- Molecular Ion Peak (M⁺): Expected at m/z =

209.27. - Common Fragmentation: Loss of the

tosyl group or isocyanide functionality.

Experimental Protocols
Synthesis of 1-Methyl-1-tosylmethylisocyanide
The synthesis of α-substituted TosMIC derivatives generally follows a two-step procedure

starting from an aldehyde or ketone: formation of a formamide intermediate, followed by

dehydration to the isocyanide.[11][12]

Step 1: Synthesis of the N-(1-Tosyl-1-methylethyl)formamide Intermediate This step is an α-

aminoalkylation involving an aldehyde (in this case, acetone, which is structurally equivalent to

the desired product's ethylidene core), formamide, and p-toluenesulfinic acid.
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To a stirred solution of acetone (1.2 equivalents) and formamide (2.5 equivalents) in a

suitable solvent (e.g., acetonitrile/toluene), add chlorotrimethylsilane (1.1 equivalents).[12]

Heat the mixture to approximately 50°C for 4-5 hours.

Add p-toluenesulfinic acid (1.5 equivalents) portion-wise to the reaction mixture.[12]

Continue heating for an additional 4-5 hours until the reaction is complete (monitored by TLC

or LC-MS).

Cool the solution to room temperature and add an ether-based solvent like tert-butyl methyl

ether (TBME) to precipitate the product.

Filter the solid, wash with cold solvent, and dry under vacuum to yield the crude formamide

intermediate.

Step 2: Dehydration to 1-Methyl-1-tosylmethylisocyanide The formamide is dehydrated using

a strong dehydrating agent, typically phosphorus oxychloride (POCl₃) in the presence of a

base.[11]

Suspend the N-(1-Tosyl-1-methylethyl)formamide (1.0 equivalent) in a dry aprotic solvent

such as THF or dichloromethane under an inert atmosphere (N₂ or Ar).

Cool the suspension to 0°C in an ice bath.

Slowly add phosphorus oxychloride (2.0 equivalents) to the stirred suspension.

After 15 minutes, add triethylamine (excess, ~5.0 equivalents) dropwise, keeping the

temperature below 5°C.

Allow the reaction to warm to room temperature and stir for 1-2 hours.

Quench the reaction by carefully pouring it into a cold aqueous sodium carbonate solution.

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent like methanol or

ethanol to yield pure 1-Methyl-1-tosylmethylisocyanide.[8]

Step 1: Formamide Synthesis

Step 2: Dehydration

Mix Acetone, Formamide,
TMSCl in Solvent

Heat at 50°C
(4-5 hours)

Add p-Toluenesulfinic Acid

Continue Heating
(4-5 hours)

Cool and Precipitate
with TBME

Filter and Dry
Intermediate

Suspend Formamide
in Dry THF at 0°C

Formamide Intermediate

Add POCl₃

Add Triethylamine

Warm to RT, Stir
(1-2 hours)

Quench with Na₂CO₃(aq)

Extract with Organic Solvent

Dry, Concentrate,
and Recrystallize

end

Final Product
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Caption: Experimental workflow for the synthesis of 1-Methyl-1-tosylmethylisocyanide.

Application: Van Leusen Synthesis of a 1,4,5-
Trisubstituted Imidazole
This reaction showcases the utility of 1-Methyl-1-tosylmethylisocyanide in constructing

complex heterocycles.[2][11]

In a round-bottom flask, dissolve an aldehyde (1.0 equivalent) and a primary amine (1.0

equivalent) in a polar aprotic solvent like DME or methanol.

Stir the mixture at room temperature for 30 minutes to allow for the formation of the

corresponding imine.

Add 1-Methyl-1-tosylmethylisocyanide (1.0 equivalent) to the reaction mixture.

Add a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the mixture.

Heat the reaction to reflux and monitor its progress by TLC.

Upon completion, cool the mixture to room temperature and remove the solvent under

reduced pressure.

Resuspend the residue in water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-

trisubstituted imidazole.

Caption: Logical relationship in the Van Leusen three-component imidazole synthesis.

Safety and Handling
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While 1-Methyl-1-tosylmethylisocyanide is odorless, it should be handled with care in a well-

ventilated fume hood, as isocyanides as a class can be toxic.[13][14] Standard personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves, should be worn at all times.[14][15]

Hazard Statements: May be toxic if swallowed, in contact with skin, or if inhaled.[13][14]

First Aid: In case of contact, wash the affected area thoroughly with soap and water. If

inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical

attention.[5][15]

Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like

strong acids.[3][15] Keep the container tightly closed.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[14]

Conclusion
1-Methyl-1-tosylmethylisocyanide stands out as a powerful and versatile reagent in synthetic

organic chemistry. Its well-defined reactivity, stability, and utility in multicomponent reactions

make it an indispensable tool for the efficient synthesis of complex heterocyclic molecules.[1][3]

This guide provides the foundational knowledge of its physical, chemical, and spectral

properties, along with practical experimental protocols, to support its effective application in

research and development, particularly in the fields of medicinal chemistry and material

science.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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